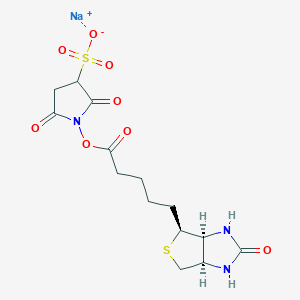
Chlorhydrate de N-(3-méthylphényl)-4-pipéridinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride”, there are related studies that might provide insight. For instance, a continuous flow microreactor system was developed to synthesize “N-(3-Amino-4-methylphenyl)benzamide”, a crucial building block of many drug candidates . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
Applications De Recherche Scientifique
Applications optoélectroniques
La molécule N,N′-bis(3-méthylphényl)-N,N′-diphénylbenzidine (TPD) a été largement utilisée dans les applications optoélectroniques . Elle est principalement connue pour ses propriétés de transport de trous, mais aussi pour sa capacité à émettre de la lumière bleue et une émission spontanée amplifiée . Ceci est important pour le développement de lasers organiques .
Chimie médicinale
Le N-(3-amino-4-méthylphényl)benzamide, un composé apparenté au chlorhydrate de N-(3-méthylphényl)-4-pipéridinecarboxamide, a un large éventail d'applications en chimie médicinale . Il est une matière première et un intermédiaire crucial dans la synthèse de nombreux candidats médicaments .
Synthèse de candidats médicaments
Le composé est utilisé dans la synthèse de nombreux candidats médicaments . Un système de micro-réacteur à écoulement continu a été développé pour le synthétiser et déterminer les paramètres cinétiques de réaction intrinsèques .
Étude cinétique dans un système de micro-écoulement
Le composé est utilisé dans des études cinétiques dans des systèmes de micro-écoulement . Le modèle cinétique établi peut calculer la sélectivité et la conversion de la réaction d'acylation, qui sont en bon accord avec les résultats expérimentaux .
Développement de procédés efficaces et pratiques
Le composé est utilisé dans le développement de procédés efficaces et pratiques . L'acylation sélective de 2 nécessite moins d'étapes de synthèse et de consommation de réactifs, ce qui rend l'acylation sélective pour obtenir 1 plus efficace et accessible .
Réaction avec le chlorhydrate d'hydroxylamine
Le composé réagit avec le chlorhydrate d'hydroxylamine à 80 °C en présence de pyridine sous irradiation micro-ondes . Cette méthode conduit à la formation de composés 3-méthyl-5-aryl-1,2,4-oxadiazole avec une régiosélectivité modérée à bonne .
Mécanisme D'action
The mechanism of action of MPPC is not yet fully understood. However, it is believed to act as a partial agonist at opioid receptors, as well as a partial agonist at serotonin and norepinephrine receptors. Additionally, MPPC has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
MPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as well as sedative effects. Additionally, MPPC has been shown to reduce anxiety and improve mood in humans. Further, MPPC has been shown to have anti-convulsant effects and to reduce the risk of seizures in epileptic patients.
Avantages Et Limitations Des Expériences En Laboratoire
MPPC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of potential applications, from biochemical and physiological effects to its use in laboratory experiments. However, MPPC also has some limitations. It is a relatively new compound, and its mechanism of action is still not fully understood. Additionally, it has a relatively short half-life, which can limit its usefulness in long-term studies.
Orientations Futures
There are a number of potential future directions for the use of MPPC. It could be used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. Additionally, it could be used to study the effects of drugs on the endocrine system and the biochemical pathways involved in hormone regulation. Further, it could be used to study the effects of drugs on the metabolism of neurotransmitters and other biochemical processes. Additionally, it could be used to study the effects of drugs on the development and progression of various diseases. Finally, it could be used to study the effects of drugs on the behavior of animals in laboratory experiments.
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-methylphenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-3-2-4-12(9-10)15-13(16)11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVCUVSHUDOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1456545.png)


![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1456548.png)





